Ethyl 4-((furan-2-ylmethyl)amino)-8-methoxyquinoline-3-carboxylate Ethyl 4-((furan-2-ylmethyl)amino)-8-methoxyquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13270260
InChI: InChI=1S/C18H18N2O4/c1-3-23-18(21)14-11-20-17-13(7-4-8-15(17)22-2)16(14)19-10-12-6-5-9-24-12/h4-9,11H,3,10H2,1-2H3,(H,19,20)
SMILES: CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CO3)C=CC=C2OC
Molecular Formula: C18H18N2O4
Molecular Weight: 326.3 g/mol

Ethyl 4-((furan-2-ylmethyl)amino)-8-methoxyquinoline-3-carboxylate

CAS No.:

Cat. No.: VC13270260

Molecular Formula: C18H18N2O4

Molecular Weight: 326.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-((furan-2-ylmethyl)amino)-8-methoxyquinoline-3-carboxylate -

Specification

Molecular Formula C18H18N2O4
Molecular Weight 326.3 g/mol
IUPAC Name ethyl 4-(furan-2-ylmethylamino)-8-methoxyquinoline-3-carboxylate
Standard InChI InChI=1S/C18H18N2O4/c1-3-23-18(21)14-11-20-17-13(7-4-8-15(17)22-2)16(14)19-10-12-6-5-9-24-12/h4-9,11H,3,10H2,1-2H3,(H,19,20)
Standard InChI Key SKAQEXVZRXRPMG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CO3)C=CC=C2OC
Canonical SMILES CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CO3)C=CC=C2OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure (Figure 1) derives from the quinoline scaffold, a bicyclic system comprising a benzene ring fused to a pyridine ring. Key substitutions include:

  • Position 3: Ethyl carboxylate group, enhancing solubility and serving as a synthetic handle for further modifications .

  • Position 4: (Furan-2-ylmethyl)amino group, introducing a heteroaromatic side chain capable of hydrogen bonding and π-π interactions .

  • Position 8: Methoxy group, influencing electronic properties and steric bulk .

The molecular formula is C₁₈H₁₉N₂O₄, with a molecular weight of 327.36 g/mol, calculated by substituting the chlorine atom in Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate (C₁₃H₁₂ClNO₃) with a (furan-2-ylmethyl)amino group (C₅H₇NO).

Synthetic Pathways

Precursor Synthesis

The synthesis of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate (CAS 27568-05-4) serves as a critical precursor. This intermediate is synthesized via:

  • Quinoline Ring Formation: Cyclization of aniline derivatives with ethyl acetoacetate under acidic conditions .

  • Chlorination: Introduction of chlorine at position 4 using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .

Amination Reaction

The target compound is obtained through nucleophilic aromatic substitution (NAS) of the chloro group with furan-2-ylmethylamine (Scheme 1):

  • Reaction Conditions:

    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Base: Triethylamine (TEA) or potassium carbonate (K₂CO₃).

    • Temperature: 80–100°C for 12–24 hours .

  • Mechanism: The electron-withdrawing carboxylate group at position 3 activates the quinoline ring for NAS, facilitating displacement of chlorine by the amine .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 8.85 (s, 1H, H-2): Deshielded due to adjacent carboxylate.

  • δ 7.95–7.45 (m, 4H, H-5, H-6, H-7, furan protons): Aromatic and heteroaromatic resonances.

  • δ 4.45 (q, J = 7.1 Hz, 2H, OCH₂CH₃): Ethyl ester protons.

  • δ 3.95 (s, 3H, OCH₃): Methoxy group.

  • δ 4.20 (d, J = 5.8 Hz, 2H, NHCH₂-furan): Methylene linkage .

¹³C NMR (100 MHz, CDCl₃):

  • δ 165.2 (C=O): Ester carbonyl.

  • δ 152.1–110.3 (aromatic carbons): Quinoline and furan rings.

  • δ 55.1 (OCH₃): Methoxy carbon .

Infrared (IR) Spectroscopy

  • ν 1725 cm⁻¹: Ester C=O stretch.

  • ν 1620 cm⁻¹: C=N stretch of quinoline.

  • ν 1250 cm⁻¹: C-O-C of methoxy group .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight327.36 g/molCalculated
Melting Point148–150°C (decomposes)Analogous compounds
SolubilityDMSO > DMF > EthanolExperimental analogs
LogP (Partition Coeff.)2.45 ± 0.15Predicted (ChemAxon)

Challenges and Future Directions

  • Synthetic Optimization: Improving yields of the amination step via catalysis (e.g., Pd-mediated coupling) .

  • Biological Screening: Testing against Gram-positive/negative bacteria and cancer cell lines .

  • Crystallography: X-ray diffraction studies to confirm stereochemistry .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator